2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1022038
InChI: InChI=1S/C18H16BrN3O4S2/c1-12-10-14(4-7-16(12)19)26-11-17(23)21-13-2-5-15(6-3-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br
Molecular Formula: C18H16BrN3O4S2
Molecular Weight: 482.4 g/mol

2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

CAS No.:

Cat. No.: VC1022038

Molecular Formula: C18H16BrN3O4S2

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide -

Specification

Molecular Formula C18H16BrN3O4S2
Molecular Weight 482.4 g/mol
IUPAC Name 2-(4-bromo-3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C18H16BrN3O4S2/c1-12-10-14(4-7-16(12)19)26-11-17(23)21-13-2-5-15(6-3-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
Standard InChI Key BAHKDIWHOORIRF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br

Introduction

2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound belonging to the class of phenoxy acetamides. It features a phenoxy group substituted with a bromine atom and a methyl group, an acetamide moiety, and a thiazole ring linked through a sulfonyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress and confirm product identity.

Biological Activities

Research indicates that derivatives of phenoxy acetamides exhibit diverse biological activities, making them significant in drug development. Compounds with similar structural motifs have shown significant antimicrobial and anti-inflammatory properties. The mechanism of action often involves interaction with specific biological targets, suggesting potential therapeutic uses.

Research Findings and Applications

Studies on similar compounds have demonstrated promising results in combating microbial resistance and improving chemotherapeutic agents' effectiveness against cancer. Molecular docking studies help understand the binding mode of active compounds with receptors, which is crucial for optimizing their biological activity .

Molecular Docking Studies

Molecular docking studies are employed to assess how compounds like 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide interact with biological targets. These studies provide insights into the structural requirements for optimal activity and guide further structural modifications to enhance potency and selectivity .

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